molecular formula C14H11NO2 B7805564 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 52315-06-7

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No. B7805564
Key on ui cas rn: 52315-06-7
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
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Patent
US04261921

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)S(O)(=O)=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:30]#[N:31].[Na+]>O>[C:30]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)[OH:2])#[N:31] |f:2.3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
755.7 g
Type
reactant
Smiles
[Na]
Step Two
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(S(=O)(=O)O)C1=CC(=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
237.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
245.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
302 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2273 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 800 ml of diethyl ether
WASH
Type
WASH
Details
The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(O)C1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 498.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261921

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)S(O)(=O)=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:30]#[N:31].[Na+]>O>[C:30]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)[OH:2])#[N:31] |f:2.3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
755.7 g
Type
reactant
Smiles
[Na]
Step Two
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(S(=O)(=O)O)C1=CC(=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
237.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
245.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
302 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2273 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 800 ml of diethyl ether
WASH
Type
WASH
Details
The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(O)C1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 498.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261921

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)S(O)(=O)=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:30]#[N:31].[Na+]>O>[C:30]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)[OH:2])#[N:31] |f:2.3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
755.7 g
Type
reactant
Smiles
[Na]
Step Two
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(S(=O)(=O)O)C1=CC(=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
237.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
245.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
302 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2273 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 800 ml of diethyl ether
WASH
Type
WASH
Details
The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(O)C1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 498.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261921

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)S(O)(=O)=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:30]#[N:31].[Na+]>O>[C:30]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)[OH:2])#[N:31] |f:2.3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
755.7 g
Type
reactant
Smiles
[Na]
Step Two
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(S(=O)(=O)O)C1=CC(=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
237.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
245.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
302 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2273 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 800 ml of diethyl ether
WASH
Type
WASH
Details
The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(O)C1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 498.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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